molecular formula C12H16O2 B1584552 4-tert-Butylphenyl acetate CAS No. 3056-64-2

4-tert-Butylphenyl acetate

Cat. No.: B1584552
CAS No.: 3056-64-2
M. Wt: 192.25 g/mol
InChI Key: FSALNWWFUMHOAU-UHFFFAOYSA-N
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Description

4-tert-Butylphenyl acetate is an organic compound with the molecular formula C12H16O2. It is an ester derived from acetic acid and 4-tert-butylphenol. This compound is known for its pleasant floral odor and is often used in the fragrance industry. Its structure consists of a phenyl ring substituted with a tert-butyl group at the para position and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butylphenyl acetate can be synthesized through the esterification of 4-tert-butylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylphenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 4-tert-butylphenol and acetic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; sulfonation with sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: 4-tert-Butylphenol and acetic acid.

    Reduction: 4-tert-Butylphenyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

4-tert-Butylphenyl acetate has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Widely used in the fragrance industry for its pleasant odor and stability.

Comparison with Similar Compounds

    4-tert-Butylphenol: The parent compound, lacking the acetate group.

    4-tert-Butylphenyl alcohol: The reduced form of 4-tert-butylphenyl acetate.

    4-tert-Butylbenzoic acid: A carboxylic acid derivative with similar structural features.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-tert-butylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSALNWWFUMHOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883941
Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3056-64-2
Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name p-tert-butylphenyl acetate
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Record name 4-tert-Butylphenol acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary photochemical reactions involving 4-tert-butylphenyl acetate?

A1: Research using femtosecond pump-probe spectroscopy has revealed that this compound undergoes a photo-Fries rearrangement upon UV light exposure []. This process involves a rapid homolytic cleavage of the carbonyl-oxygen bond within 2 picoseconds, followed by geminate recombination of the resulting radical pair. This recombination leads to the formation of a substituted cyclohexadienone intermediate over a period of 13 picoseconds [].

Q2: Can this compound be used as a monomer for polymerization?

A2: Yes, this compound shows promise as a monomer in the synthesis of polyarylates []. Model studies have demonstrated its successful transesterification with dimethyl terephthalate, catalyzed by dibutyltin oxide, to yield the corresponding di-tert-butylphenyl terephthalate []. This suggests its potential applicability in melt polycondensation reactions with bisphenol A to produce polyarylates.

Q3: Are there model reactions that mimic the polymerization behavior of this compound?

A3: Yes, researchers have investigated model reactions to understand the polymerization behavior of this compound []. One such model involves reacting it with 4-tert-butylphenol in the presence of dibutyltin oxide as a catalyst. This reaction effectively simulates the transesterification process and provides insights into the reactivity of this compound in polymerization reactions [].

Q4: Beyond polymerization, are there other applications where derivatives of this compound are relevant?

A4: Derivatives of this compound, specifically those incorporating a benzil and isopropyl group (like S-5447), are being investigated for their acaricidal activity, particularly against Tetranychus urticae (two-spotted spider mite) []. This highlights the potential for exploring structural modifications of this compound to target specific biological applications.

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